
4-Nitrophenyl pentadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl pentadecanoate is an organic compound that belongs to the class of esters. It is formed by the esterification of 4-nitrophenol with pentadecanoic acid. This compound is often used in biochemical assays and research due to its unique properties, including its ability to act as a substrate for various enzymatic reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl pentadecanoate typically involves the esterification of 4-nitrophenol with pentadecanoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitrophenyl pentadecanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 4-nitrophenol and pentadecanoic acid.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: 4-Nitrophenol and pentadecanoic acid.
Reduction: 4-Aminophenyl pentadecanoate.
Substitution: Various substituted phenyl pentadecanoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl pentadecanoate is widely used in scientific research due to its versatility:
Chemistry: It serves as a model substrate in studies of ester hydrolysis and enzymatic activity.
Biology: It is used in assays to measure the activity of lipases and esterases.
Medicine: Research involving drug delivery systems and the development of enzyme inhibitors often utilizes this compound.
Industry: It is employed in the synthesis of specialty chemicals and as a reagent in analytical chemistry.
Wirkmechanismus
The mechanism of action of 4-nitrophenyl pentadecanoate primarily involves its interaction with enzymes such as lipases and esterases. These enzymes catalyze the hydrolysis of the ester bond, releasing 4-nitrophenol and pentadecanoic acid. The nitro group can also undergo reduction or substitution reactions, depending on the conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl acetate: Another ester of 4-nitrophenol, but with acetic acid instead of pentadecanoic acid.
4-Nitrophenyl palmitate: Similar to 4-nitrophenyl pentadecanoate but with palmitic acid.
4-Nitrophenyl butyrate: An ester of 4-nitrophenol with butyric acid.
Uniqueness
This compound is unique due to its longer carbon chain (15 carbons) compared to other similar esters. This longer chain can influence its solubility, reactivity, and interaction with enzymes, making it particularly useful in studies involving long-chain fatty acid metabolism and enzymatic activity.
Eigenschaften
CAS-Nummer |
100825-43-2 |
|---|---|
Molekularformel |
C21H33NO4 |
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
(4-nitrophenyl) pentadecanoate |
InChI |
InChI=1S/C21H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21(23)26-20-17-15-19(16-18-20)22(24)25/h15-18H,2-14H2,1H3 |
InChI-Schlüssel |
HZEBRHPDHWBCMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,9-Dibromo-6,7-bis(3-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B14069774.png)
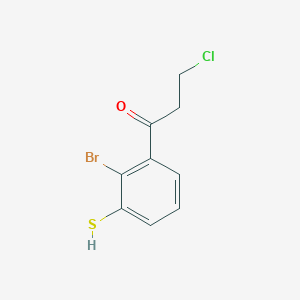
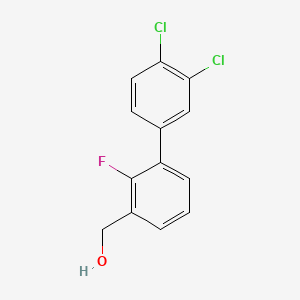
![2,6,9,13-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14069781.png)
![Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone](/img/structure/B14069785.png)

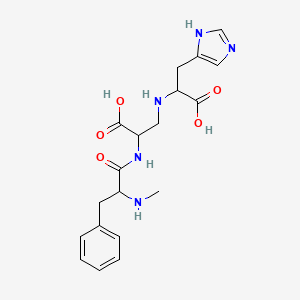
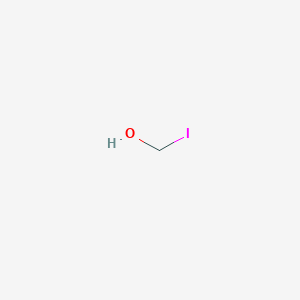
![2,3-Dibromo-4-[(prop-2-en-1-yl)oxy]but-2-en-1-ol](/img/structure/B14069807.png)

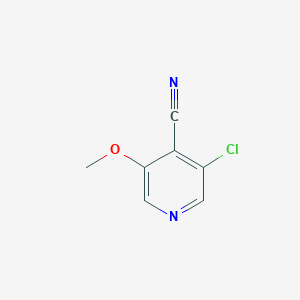
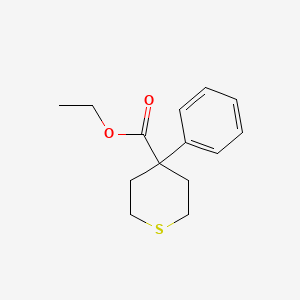
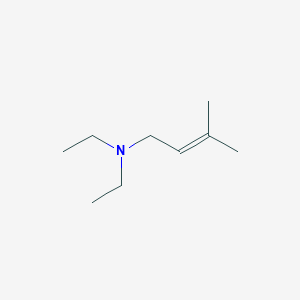
![3-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B14069853.png)
